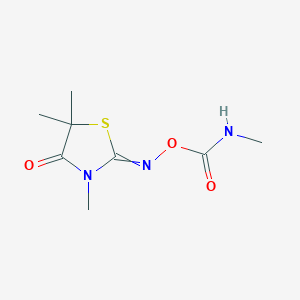
1-Boc-3-Bromo-7-metilindol
Descripción general
Descripción
1-Boc-3-Bromo-7-methylindole is a useful research compound. Its molecular formula is C14H16BrNO2 and its molecular weight is 310.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Boc-3-Bromo-7-methylindole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Boc-3-Bromo-7-methylindole including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Investigación en el Tratamiento del Cáncer
Los derivados del indol, incluyendo 1-Boc-3-Bromo-7-metilindol, han sido estudiados por su potencial en el tratamiento de varios tipos de cáncer. Exhiben propiedades que pueden inhibir el crecimiento de células cancerosas, lo que los convierte en valiosos en la investigación oncológica .
Desarrollo de Agentes Antimicrobianos
Estos compuestos también muestran promesa como agentes antimicrobianos contra una gama de microbios, contribuyendo al desarrollo de nuevos antibióticos y medicamentos antifúngicos .
Terapéutica para Trastornos Neurológicos
La investigación sobre derivados del indol se extiende a su uso en el tratamiento de diferentes trastornos neurológicos, ofreciendo posibles vías para nuevos enfoques terapéuticos .
Reacciones de Acoplamiento Cruzado
This compound: puede utilizarse en reacciones de acoplamiento cruzado con ácidos arílicos o heteroarílicos borónicos para sintetizar diversos compuestos biológicamente activos en condiciones de reacción suaves .
Síntesis de Compuestos Heterocíclicos
Este compuesto es fundamental en la síntesis de carbazoles y tienocarbazoles heteroanulados, que son importantes para crear materiales funcionalizados con posibles aplicaciones electrónicas y fotónicas .
Intermediario de Síntesis Orgánica
Como intermedio en la síntesis orgánica, This compound se utiliza para construir moléculas complejas para productos farmacéuticos y otros productos químicos avanzados .
Mecanismo De Acción
Target of Action
1-Boc-3-Bromo-7-methylindole, like other indole derivatives, is known to interact with multiple receptors in the body . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to bind with high affinity to their targets, leading to various changes in cellular processes . The specific interactions of 1-Boc-3-Bromo-7-methylindole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Indole derivatives, including 1-Boc-3-Bromo-7-methylindole, are involved in various biochemical pathways. They are produced by the metabolism of tryptophan catalyzed by intestinal microorganisms . The affected pathways and their downstream effects are diverse, given the wide range of biological activities associated with indole derivatives .
Result of Action
The molecular and cellular effects of 1-Boc-3-Bromo-7-methylindole’s action are likely to be diverse, given the wide range of biological activities associated with indole derivatives . These effects could include changes in cell signaling, gene expression, and metabolic processes, among others.
Análisis Bioquímico
Biochemical Properties
1-Boc-3-Bromo-7-methylindole plays a significant role in biochemical reactions due to its unique structure. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 1-Boc-3-Bromo-7-methylindole, have been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds . These interactions can lead to enzyme inhibition or activation, affecting the overall metabolic pathways.
Cellular Effects
1-Boc-3-Bromo-7-methylindole has been observed to impact various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to modulate the activity of kinases and phosphatases, which are key regulators of cell signaling pathways . Additionally, 1-Boc-3-Bromo-7-methylindole may affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation, thereby influencing cell function and behavior.
Molecular Mechanism
The molecular mechanism of action of 1-Boc-3-Bromo-7-methylindole involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the specific target. For instance, 1-Boc-3-Bromo-7-methylindole may bind to the active site of an enzyme, blocking its activity and preventing substrate binding . Alternatively, it can induce conformational changes in the enzyme, enhancing its catalytic activity. These interactions can lead to changes in gene expression and cellular responses.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-Boc-3-Bromo-7-methylindole may change over time due to its stability and degradation. Studies have shown that indole derivatives can undergo chemical degradation under certain conditions, leading to the formation of inactive or toxic byproducts . The long-term effects of 1-Boc-3-Bromo-7-methylindole on cellular function have been investigated in both in vitro and in vivo studies, revealing potential impacts on cell viability, proliferation, and differentiation.
Dosage Effects in Animal Models
The effects of 1-Boc-3-Bromo-7-methylindole vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, such as anti-inflammatory or anticancer activity . At high doses, it can cause toxic or adverse effects, including hepatotoxicity, nephrotoxicity, and neurotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which 1-Boc-3-Bromo-7-methylindole is effective and safe.
Metabolic Pathways
1-Boc-3-Bromo-7-methylindole is involved in various metabolic pathways, interacting with enzymes and cofactors. It can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated or demethylated metabolites . These metabolites can further participate in biochemical reactions, affecting metabolic flux and metabolite levels. The interactions of 1-Boc-3-Bromo-7-methylindole with metabolic enzymes can influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 1-Boc-3-Bromo-7-methylindole within cells and tissues are mediated by specific transporters and binding proteins. It can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cell, 1-Boc-3-Bromo-7-methylindole may bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence its bioavailability and therapeutic efficacy.
Subcellular Localization
1-Boc-3-Bromo-7-methylindole exhibits specific subcellular localization, which can affect its activity and function. It may be targeted to specific compartments or organelles through targeting signals or post-translational modifications . For example, 1-Boc-3-Bromo-7-methylindole may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of 1-Boc-3-Bromo-7-methylindole is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
tert-butyl 3-bromo-7-methylindole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-9-6-5-7-10-11(15)8-16(12(9)10)13(17)18-14(2,3)4/h5-8H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXENRKXKYFCGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CN2C(=O)OC(C)(C)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00654345 | |
| Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914349-39-6 | |
| Record name | tert-Butyl 3-bromo-7-methyl-1H-indole-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00654345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,3'-(9-Octadecenylimino)bis[2-hydroxypropyltrimethylammonium] dichloride](/img/structure/B1498664.png)
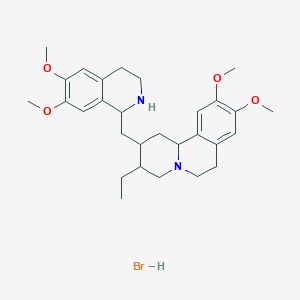
![3-[3-(3-Hydroxypropoxy)-2,2-dimethylpropoxy]propan-1-OL](/img/structure/B1498670.png)

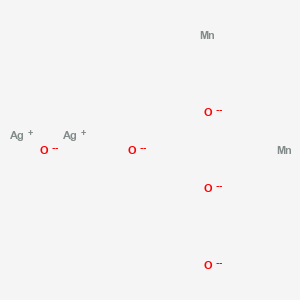

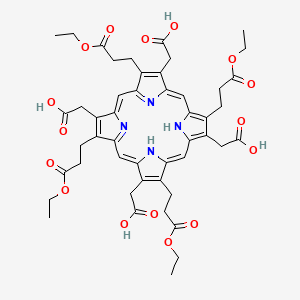

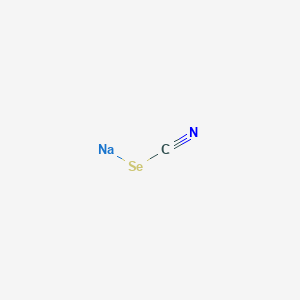
![2-[1-(Benzenesulfonyl)-1H-indol-2-yl]-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione](/img/structure/B1498682.png)
